3-Methyl-1-(pyridin-3-yl)butan-2-one structural analogs
3-Methyl-1-(pyridin-3-yl)butan-2-one structural analogs
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 3-Methyl-1-(pyridin-3-yl)butan-2-one
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds make it an ideal anchor for interacting with diverse biological targets. This guide focuses on the chemical scaffold of 3-Methyl-1-(pyridin-3-yl)butan-2-one, a structure that combines the versatile pyridine heterocycle with a flexible butanone side chain. While this specific molecule is not extensively characterized in public literature, its constituent parts suggest significant potential for derivatization into potent and selective modulators of key biological systems. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of its structural analogs. We will explore two primary, high-potential target classes for this scaffold: protein kinases and nicotinic acetylcholine receptors (nAChRs), providing field-proven insights and detailed, self-validating experimental protocols to guide discovery efforts.
Introduction to the 3-Methyl-1-(pyridin-3-yl)butan-2-one Scaffold
The core structure, 3-Methyl-1-(pyridin-3-yl)butan-2-one, presents a compelling starting point for a drug discovery campaign.[3] The molecule can be deconstructed into three key pharmacophoric elements:
-
The Pyridine Headgroup: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor, a critical feature for anchoring ligands into protein binding sites. The pyridine ring is a bioisostere of a benzene ring, offering improved solubility and metabolic stability.[4]
-
The Methylene Linker: A single CH₂ group connecting the aromatic headgroup to the carbonyl. This linker provides rotational flexibility, allowing the molecule to adopt various conformations to fit a binding pocket.
-
The Isobutyl Ketone Tail: A branched alkyl chain terminating in a ketone. The isobutyl group provides lipophilicity, which can be crucial for membrane permeability and van der Waals interactions. The ketone's carbonyl oxygen is another potential hydrogen bond acceptor.
The inherent features of this scaffold suggest its potential to interact with at least two major classes of drug targets: protein kinases, where pyridine moieties are known to interact with the hinge region of the ATP binding site, and nicotinic acetylcholine receptors (nAChRs), where the pyridinic nitrogen can mimic the quaternary ammonium group of the endogenous ligand, acetylcholine.[5][6]
Rationale for Analog Design: Targeting Key Biological Systems
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, kinase inhibitors have become a major class of therapeutic agents.[6][8][9][10] The pyridine scaffold is a common feature in many potent kinase inhibitors.
Causality of Experimental Choice: The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. The pyridine ring is an excellent "hinge-binder," using its nitrogen atom to form one or more hydrogen bonds, thus anchoring the inhibitor and occluding ATP binding.[6] By designing analogs of 3-Methyl-1-(pyridin-3-yl)butan-2-one, we can systematically explore the chemical space around this hinge-binding motif to achieve both high potency and selectivity against a specific kinase target. For instance, modifying the substituents on the pyridine ring or altering the "tail" region that projects into the solvent-exposed area can drastically affect binding affinity and selectivity.[11]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that play critical roles in the central and peripheral nervous systems.[5][12] They are implicated in cognitive processes, learning, memory, and attention, making them attractive targets for treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[13][14][15]
Causality of Experimental Choice: The endogenous ligand, acetylcholine, features a positively charged quaternary ammonium group. The nitrogen atom of the pyridine ring in our scaffold can be protonated at physiological pH, allowing it to mimic this key feature and interact with the aromatic box of the nAChR ligand-binding domain. Analogs can be designed to act as:
-
Agonists/Partial Agonists: Activating the receptor to stimulate downstream signaling.
-
Antagonists: Blocking the receptor to prevent activation by the endogenous ligand.
-
Positive Allosteric Modulators (PAMs): Binding to a site distinct from the acetylcholine binding site to enhance the receptor's response to an agonist. PAMs are a particularly attractive modality as they offer a more nuanced modulation of receptor activity and may have a better safety profile.[13][16][17]
Synthetic Strategies for Analog Generation
A successful drug discovery program relies on a robust and flexible synthetic chemistry platform that can rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. The general strategy involves modifying the three key components of the scaffold.
Caption: General workflow for analog library synthesis.
Proposed Synthesis of the Core Scaffold
While multiple routes are conceivable, a practical approach to the core scaffold could involve the acylation of a suitable pyridine precursor.
Protocol 3.1: Synthesis of 3-Methyl-1-(pyridin-3-yl)butan-2-one
-
Preparation of Pyridin-3-ylacetic acid: Start with commercially available 3-methylpyridine.[18] Perform a side-chain bromination followed by cyanide displacement and hydrolysis to yield pyridin-3-ylacetic acid.
-
Activation of the Carboxylic Acid: Convert the pyridin-3-ylacetic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride, or to an activated ester (e.g., Weinreb amide).
-
Carbon-Carbon Bond Formation: React the activated pyridin-3-ylacetic acid derivative with an appropriate organometallic reagent derived from isobutyraldehyde or a related synthon, such as isopropylmagnesium bromide in the presence of a suitable catalyst, to form the target ketone.
-
Purification: Purify the final product using column chromatography on silica gel.
Key Analog Derivatization Strategies
Strategy A: Modification of the Pyridine Ring
-
Rationale: To probe interactions with the protein surface around the hinge-binding region (kinases) or the aromatic box (nAChRs). Substituents can alter the pKa of the pyridine nitrogen and introduce new steric or electronic interactions.
-
Methodology: Utilize commercially available substituted 3-methylpyridines (e.g., chloro-, methoxy-, amino-substituted) in Protocol 3.1. Alternatively, perform late-stage functionalization on the synthesized core scaffold using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a handle (like a bromo-substituent) is incorporated.[19]
Strategy B: Modification of the Butanone Side Chain
-
Rationale: The isobutyl group occupies a lipophilic pocket in many targets. Altering its size, shape, and polarity is a classic lead optimization strategy. The ketone provides a key hydrogen bond acceptor.
-
Methodology:
-
Alkyl Group Variation: In step 3 of Protocol 3.1, substitute the isopropylmagnesium bromide with other Grignard reagents (e.g., cyclopropylmagnesium bromide, tert-butylmagnesium bromide) to explore different alkyl groups.
-
Ketone Reduction: Reduce the ketone to a secondary alcohol using sodium borohydride. This removes a hydrogen bond acceptor but introduces a hydrogen bond donor, which can fundamentally alter binding.[20]
-
Ketone Derivatization: React the ketone with hydroxylamine to form an oxime or with thiosemicarbazide to form a thiosemicarbazone, introducing new functional groups with different electronic and hydrogen bonding properties.[19]
-
Biological Evaluation: A Validating Workflow
A tiered, systematic approach to biological evaluation is critical for efficiently identifying promising lead compounds. The workflow should begin with high-throughput in vitro assays to establish potency and selectivity, followed by cell-based assays and eventually in vivo models for the most promising candidates.
Caption: Tiered workflow for biological evaluation of analogs.
Protocol: In Vitro Kinase Inhibitor Screening (ADP-Glo™ Assay)
Trustworthiness: This protocol is based on a widely used, commercially available luminescent assay platform that measures the amount of ADP produced in a kinase reaction.[21] It is universal for virtually any kinase, highly sensitive, and less prone to the handling and disposal issues of traditional radiometric assays.[7][21][22]
Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the desired recombinant protein kinase and its specific substrate peptide in kinase buffer.
-
Prepare a stock solution of ultra-pure ATP in kinase buffer. The final ATP concentration in the assay should ideally be at or near the Km of the kinase to ensure accurate and comparable IC50 values.[7]
-
Prepare serial dilutions of the synthesized analog compounds in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution (or DMSO for controls).
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: In Vitro nAChR Functional Assay (Calcium Flux)
Trustworthiness: This is a standard functional assay for ligand-gated ion channels. Many nAChR subtypes, particularly the α7 subtype, have high permeability to Ca²⁺.[16] This protocol uses a fluorescent indicator to directly measure the ion flux resulting from receptor activation, providing a robust and direct readout of compound activity.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human nAChR subtype of interest (e.g., α7 or α4β2) in appropriate media.
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells gently with the salt solution to remove excess dye.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
The instrument adds the test compound (for agonist activity) or a mixture of an EC₂₀ concentration of a known agonist (like acetylcholine) plus the test compound (for antagonist or PAM activity).
-
The instrument simultaneously measures the fluorescence intensity over time (typically for 2-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
-
Data Analysis:
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
-
For agonists, plot the response versus compound concentration to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).
-
For antagonists, plot the response versus compound concentration to determine the IC50 (concentration for 50% inhibition).
-
Data Interpretation and SAR Analysis
The ultimate goal of the synthetic and screening efforts is to establish a clear Structure-Activity Relationship (SAR). This involves systematically correlating changes in chemical structure with changes in biological activity.
Hypothetical SAR Data Table:
| Analog ID | R1 (Pyridine) | R2 (Side Chain) | Kinase X IC50 (nM) | nAChR α7 EC50 (nM) |
| Core | H | -C(O)CH(CH₃)₂ | 5,200 | >10,000 |
| A-1 | 5-Cl | -C(O)CH(CH₃)₂ | 850 | >10,000 |
| A-2 | 5-NH₂ | -C(O)CH(CH₃)₂ | 4,500 | 1,200 |
| B-1 | H | -CH(OH)CH(CH₃)₂ | >10,000 | 8,900 |
| B-2 | H | -C(O)-cyclopropyl | 1,500 | >10,000 |
Interpretation of Hypothetical Data:
-
Kinase SAR: The addition of an electron-withdrawing chloro group at the 5-position of the pyridine ring (Analog A-1) significantly improves kinase inhibitory activity compared to the core compound. This suggests a potential interaction with a nearby residue or an alteration of the pyridine's electronics that favors hinge binding. Replacing the bulky isobutyl group with a smaller, rigid cyclopropyl group (Analog B-2) is also beneficial, indicating steric constraints in the kinase pocket.
-
nAChR SAR: The unsubstituted core is inactive. However, adding a hydrogen-bond-donating amino group (Analog A-2) introduces modest agonist activity, suggesting this group may interact with the receptor's ligand-binding domain. The modifications that improved kinase activity (A-1, B-2) are detrimental to nAChR activity, indicating that the structural requirements for the two targets are distinct. This is a favorable outcome for developing selective agents.
-
Cross-Target Insights: Reducing the ketone to an alcohol (Analog B-1) abolishes kinase activity, highlighting the importance of the carbonyl as a hydrogen bond acceptor for that target.
Conclusion and Future Directions
The 3-Methyl-1-(pyridin-3-yl)butan-2-one scaffold represents a promising starting point for the development of novel therapeutics. Its structural simplicity, synthetic tractability, and inherent pharmacophoric features make it an ideal candidate for library synthesis and screening against important drug target classes like protein kinases and nicotinic acetylcholine receptors. The systematic approach outlined in this guide—from rational design and flexible synthesis to a tiered and robust biological evaluation workflow—provides a clear and efficient path to identifying potent and selective lead compounds.
Future work should focus on optimizing the most promising hits from the initial screen. This will involve iterative cycles of chemical synthesis and biological testing to refine the SAR, improve potency, and enhance selectivity. Promising lead compounds will then need to undergo further characterization, including ADME (absorption, distribution, metabolism, and excretion) and in vivo toxicology studies, to assess their potential as clinical candidates.
References
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
-
Gould, T. J. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 21(3), 289–290. [Link]
-
Wikipedia. (2024). Nicotinic acetylcholine receptor. Retrieved from [Link]
-
Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., ... & Zoli, M. (2006). Selective alpha7 nicotinic acetylcholine receptor ligands. Current pharmaceutical design, 12(4), 407-428. [Link]
-
Barf, T., Kaptein, A., Brehmer, D., Veeneman, L. J., Sromek, A. W., van de Wetering, C., ... & Verkaik, S. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of medicinal chemistry, 50(6), 1189-1192. [Link]
-
El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. N., & Abdel-Alim, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849-46866. [Link]
-
Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current topics in medicinal chemistry, 14(4), 435-452. [Link]
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
-
Grädler, U., Fansa, E. K., & Wittinghofer, A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3232. [Link]
-
Logé, C., Le Borgne, M., Marchand, P., Robert, J. M., Loaëc, N., Meijer, L., & Leost, M. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of medicinal chemistry, 57(4), 1489-1505. [Link]
- Sigma-Aldrich. (n.d.). Acetylcholine Receptors (Nicotinic).
-
Logé, C., Le Borgne, M., Marchand, P., Robert, J. M., Loaëc, N., Meijer, L., & Leost, M. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(4), 1489-1505. [Link]
- PharmaLegacy. (n.d.). Kinase/Enzyme Assays.
-
El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. A., & Abdel-Alim, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849–46866. [Link]
-
Bagdas, D., Jackson, A., Tassone, A., Muldoon, P., Damaj, M. I., & Carroll, F. I. (2013). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British journal of pharmacology, 169(4), 863-876. [Link]
-
Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2568. [Link]
-
Zhang, Y., Kulkarni, P. M., & Loring, R. H. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 105-116. [Link]
-
Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society, 55(5), 823-825. [Link]
-
Villa-Reyna, A. L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., ... & Leyva-Peralta, M. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Fujinaga, M., Yamasaki, T., & Xie, L. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47289, 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Retrieved from [Link]
-
Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., Lawson, J. A., ... & Lazzaro, J. T. (2005). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]
-
PubChemLite. (n.d.). 3-methyl-1-(pyridin-3-yl)butan-2-one. Retrieved from [Link]
- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
-
Singh, N., & Singh, A. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 21. [Link]
-
Villa-Reyna, A. L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., ... & Leyva-Peralta, M. A. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 25(14), 7640. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866508, 3-(Pyridin-3-yl)butan-2-one. Retrieved from [Link]
-
D'hooghe, M., Waterinckx, A., & De Kimpe, N. (1997). Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide. Journal of Chemical Research, Synopses, (2), 50-51. [Link]
-
PubChemLite. (n.d.). 3-methyl-1-(pyridin-2-yl)butan-1-one. Retrieved from [Link]
-
Yang, Y., Zhang, H., Li, Y., Wang, Y., Zhang, Y., Guo, H., ... & Jin, H. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929505. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238421, 1-(Pyridin-3-yl)butan-2-one. Retrieved from [Link]
-
Liu, H., Huang, D., & Zhang, Y. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 396, 1527-1530. [Link]
-
Khirnar, K. H., & Patel, P. K. (2012). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. E-Journal of Chemistry, 9(3), 1149-1156. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Retrieved from [Link]
-
Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][22][23]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 55(13), 5959-5974. [Link]
-
Wang, Z., Liu, Y., Zhang, Y., Li, Y., Chang, J., & Li, Z. (2012). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 17(9), 10124-10134. [Link]
-
NIST. (n.d.). 3-Buten-2-one, 3-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-methyl-1-(pyridin-3-yl)butan-2-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 22. reactionbiology.com [reactionbiology.com]
- 23. pubs.acs.org [pubs.acs.org]
